2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride
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Overview
Description
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including this compound, involves numerous methods . For instance, a series of 2-methylthio-pyrido-triazolopyrimidines were prepared by the reaction of dimethyl-N-cyanoimidodithiocarbonate with hydrazinopyridine carboxylic acid as starting reactants .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of this compound is not directly mentioned in the sources, but it likely shares similar structural characteristics with other pyrimidines.Scientific Research Applications
Synthesis and Biological Activity
Pyrimidine derivatives are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-Alzheimer's effects. The synthesis of substituted 1,2,3,4 tetrahydropyrimidine derivatives, for instance, has demonstrated significant in vitro anti-inflammatory activity. These compounds, characterized by substituents like the methylthio group at specific positions, show promise in designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Structural Activity Relationships
The investigation into the structure-activity relationships (SAR) of pyrimidine derivatives reveals their potential in treating various diseases by modifying the pyrimidine nucleus. This modification enables the creation of compounds with a broad spectrum of pharmacological activities. For instance, detailed SAR analysis provides clues for synthesizing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).
Anticancer Applications
Pyrimidine-based scaffolds have been extensively studied for their anticancer activities. Numerous patents and research articles highlight the cell-killing effects of pyrimidine derivatives through various mechanisms, suggesting their potential to interact with diverse enzymes, targets, and receptors. This extensive exploration underscores pyrimidines as a focal point in current research for developing anticancer agents (Kaur, Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).
Neurological Disorders
Pyrimidine derivatives also show promise in addressing neurological disorders, including Alzheimer's disease. The design and synthesis of pyrimidine scaffolds are driven by their ability to act on the central nervous system (CNS), offering potential treatments for conditions like Alzheimer's through modulation of biochemical pathways (Das, Akbar, Ahmed, Dewangan, Iqubal, Pottoo, & Joseph, 2021).
Mechanism of Action
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets through different mechanisms . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activity, which may involve the inhibition of certain inflammatory mediators . The specific pathways affected by this compound and their downstream effects require further investigation.
Result of Action
As a pyrimidine derivative, it may have potential anti-inflammatory effects . .
Safety and Hazards
While specific safety and hazard information for 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride is not available, a related compound, 4-Methyl-2-(methylthio)pyrimidine, is known to cause skin irritation and serious eye irritation . It’s recommended to wear personal protective equipment and avoid ingestion and inhalation .
Future Directions
Properties
IUPAC Name |
2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S.ClH/c1-12-8-10-4-6-2-3-9-5-7(6)11-8;/h4,9H,2-3,5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKALMFJNBJAGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2CCNCC2=N1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712340 |
Source
|
Record name | 2-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-81-3 |
Source
|
Record name | 2-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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